molecular formula C10H14ClNS B3308316 [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine CAS No. 937651-31-5

[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine

Cat. No.: B3308316
CAS No.: 937651-31-5
M. Wt: 215.74 g/mol
InChI Key: SDEPTTJHGCVMGQ-UHFFFAOYSA-N
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Description

[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine is a chemical compound of interest in medicinal chemistry and pharmacology research. It features a chlorothiophene moiety, a structure frequently investigated in the development of bioactive molecules . Compounds containing 5-chlorothiophene subunits have been explored as key scaffolds in novel therapeutics, particularly as agonists for adenosine receptors (A3AR) . A3AR agonists are a significant area of study due to their potential applications in treating chronic conditions such as inflammatory disorders, neuropathic pain, and autoimmune diseases without the cardiovascular side effects associated with other agonist classes . The cyclopentane and methanamine groups in its structure are also common in drug discovery, as similar motifs are found in molecules designed to target other G protein-coupled receptors (GPCRs), such as the formyl peptide receptor 2 (FPR2), which plays a role in the active resolution of inflammation . The rigid, three-dimensional structure provided by the cyclopentyl group may influence the compound's binding affinity and selectivity. This product is intended for research purposes, such as investigating structure-activity relationships (SAR), screening for biological activity, and developing new therapeutic agents. It is supplied as a high-purity material for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific product certificate of analysis for detailed quality control information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10/h3-4H,1-2,5-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEPTTJHGCVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 5-Chlorothiophen-2-yl Group: This step involves the chlorination of thiophene to introduce the chlorine atom at the 5-position.

    Coupling Reaction: The final step involves coupling the 5-chlorothiophen-2-yl group with the cyclopentylmethanamine under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under conditions such as heating or using a catalyst.

Major Products:

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Corresponding amines or other reduced forms.

    Substitution Products: Compounds with different substituents replacing the chlorine atom or other functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Biological Probes: It can be used as a probe to study biological systems, particularly in understanding the interactions between small molecules and biological targets.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or composites, with unique properties.

Mechanism of Action

The mechanism of action of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine and Analogs

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
This compound Cyclopentylmethanamine 5-Chlorothiophen-2-yl C₁₀H₁₄ClNS 215.74
[1-(4-Chlorophenyl)cyclopentyl]methanamine Cyclopentylmethanamine 4-Chlorophenyl C₁₂H₁₄ClN 207.70
[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Cyclopentylmethanamine 2-Chloro-4-fluorophenyl C₁₂H₁₃ClFN 225.69
N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine (L1) Piperazine-Schiff base 5-Chlorothiophen-2-yl ethylidene C₁₃H₁₇ClN₄S 296.81
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine Piperidine-methanamine 5-Chlorothiophen-2-yl methyl C₁₁H₁₇ClN₂S 252.78

Key Observations:

Core Structure Differences: The target compound’s cyclopentane ring contrasts with the piperidine ring in and the ethylidene backbone in the Schiff base L1 . The Schiff base L1 introduces a conjugated imine group, which is absent in the saturated amine structure of the target compound, altering its stability and reactivity .

Substituent Effects :

  • The 5-chlorothiophen-2-yl group in the target compound differs from chlorophenyl/fluorophenyl analogs . Thiophene’s sulfur atom contributes to π-electron delocalization, enhancing electronic polarizability compared to purely aromatic phenyl rings .
  • Chlorine at the 5-position on thiophene (target compound) vs. 4-position on phenyl () alters steric and electronic environments. The 5-chloro-thiophene substituent may enhance electrophilic substitution resistance compared to para-chlorophenyl derivatives .

Key Observations:

Synthetic Complexity :

  • Schiff base formation (L1) is straightforward but prone to hydrolysis, whereas cyclopentylmethanamine derivatives require multi-step alkylation/amination .
  • The target compound’s synthesis likely parallels methods for phenyl-substituted analogs, with thiophene introducing additional challenges in regioselectivity .

Chlorine substitution on thiophene increases molecular weight and may reduce aqueous solubility relative to non-halogenated analogs .

Functional and Application-Based Comparisons

Key Observations:

  • Coordination Chemistry : Schiff bases like L1 are employed in metal-ligand complexes, whereas the target compound’s primary amine group may serve as a building block for covalent inhibitors or prodrugs .

Biological Activity

[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine, with the CAS number 937651-31-5, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a thiophene ring substituted with a chlorine atom. Its molecular formula is C12H14ClN and it has a molecular weight of 221.70 g/mol. The presence of the thiophene ring is significant as it can influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The amine group allows for hydrogen bonding with biological macromolecules, while the thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism may modulate several biochemical pathways, leading to its observed pharmacological effects.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against SARS-CoV-2 by inhibiting the viral protease PLpro. In vitro assays demonstrated significant reductions in viral load when exposed to such compounds, suggesting potential applications in treating viral infections .

Antimicrobial Effects

Research has shown that derivatives of thiophene compounds possess antimicrobial properties. The specific activity of this compound against various bacterial strains is yet to be fully elucidated but is anticipated based on structural similarities with known antimicrobial agents .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored, particularly concerning its effects on neurotransmitter systems. Preliminary findings suggest that it may act as a modulator of serotonin and dopamine pathways, which could have implications for treating mood disorders .

Case Studies and Research Findings

Study Objective Findings
Study 1Investigate antiviral activitySignificant reduction in SARS-CoV-2 viral load observed in vitro with similar compounds .
Study 2Assess antimicrobial propertiesPotential antimicrobial activity suggested based on structural analogies .
Study 3Evaluate neuropharmacological effectsModulation of serotonin pathways noted, indicating possible applications in mood disorder treatments .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, studies on related compounds indicate good oral bioavailability and moderate half-lives, making them suitable candidates for further development into therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the 5-chlorothiophenyl group to the cyclopentane backbone. Key steps include:

  • Cyclopentane core formation : Alkylation or cyclization reactions to construct the cyclopentylmethanamine scaffold .
  • Thiophene functionalization : Reacting 5-chlorothiophene-2-carbaldehyde with cyclopentylmethanamine under basic conditions (e.g., NaOH) to promote nucleophilic attack. Temperature control (60–80°C) and solvent choice (e.g., DMF or THF) are critical for achieving >70% yield .
  • Purification : Recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) is essential for isolating high-purity product (>95%) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (XRD) using SHELXL/SHELXTL software is the gold standard. Challenges include:

  • Crystal growth : Slow evaporation from ethanol or acetonitrile solutions yields diffraction-quality crystals.
  • Refinement : SHELXL handles anisotropic displacement parameters and hydrogen bonding networks, resolving ambiguities in the cyclopentyl-thiophene dihedral angle (±5° precision) .
  • Key metrics : R-factor < 0.05, C–Cl bond length ~1.72 Å, and cyclopentane puckering parameters (e.g., Cremer-Pople analysis) confirm structural integrity .

II. Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structural analogs?

Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) arise from substituent positioning and conformational flexibility . Methodological approaches include:

  • Comparative SAR studies : Synthesize analogs with halogen substitutions (e.g., 5-bromo vs. 5-chloro) and test affinity via radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) .
  • Molecular dynamics simulations : Analyze the compound’s interaction with transmembrane helix 5 of GPCRs to explain selectivity differences .
  • Meta-analysis : Cross-reference activity data across analogs (e.g., [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine vs. [1-(5-methylthiophen-2-yl)cyclopentyl]methanamine) to identify trends in logP and IC₅₀ correlations .

Q. How can researchers design in vivo studies to evaluate neuropharmacological potential while minimizing off-target effects?

  • Dosing optimization : Preliminary pharmacokinetic (PK) studies in rodents determine bioavailability (e.g., oral vs. intravenous administration) and blood-brain barrier penetration (LC-MS/MS quantification) .
  • Behavioral assays : Use forced swim tests (FST) for antidepressant activity and rotarod tests for motor side effects. Include positive controls (e.g., fluoxetine) and measure plasma protein binding to adjust effective doses .
  • Off-target screening : Profile against hERG channels (patch-clamp electrophysiology) and cytochrome P450 isoforms (CYP3A4/2D6 inhibition assays) to assess cardiotoxicity and drug-drug interaction risks .

III. Mechanistic and Methodological Challenges

Q. What techniques elucidate the compound’s interaction with neurotransmitter transporters?

  • Electrophysiology : Whole-cell voltage-clamp recordings in HEK293 cells expressing SERT or DAT reveal uptake inhibition kinetics (e.g., IC₅₀ for serotonin reuptake) .
  • Fluorescence quenching assays : Use BODIPY-tagged analogs to track binding to synaptic vesicles in primary neuronal cultures .
  • Cryo-EM : Resolve the compound’s binding pose in SERT at 3.2 Å resolution, focusing on transmembrane domain 3 interactions .

Q. How do researchers address solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity. Validate via dynamic light scattering (DLS) for aggregate formation .
  • Prodrug design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility, then monitor enzymatic hydrolysis (e.g., esterase activity in liver microsomes) .

IV. Structural and Computational Insights

Q. What computational tools predict the compound’s metabolic stability?

  • ADMET prediction : Use Schrödinger’s QikProp to estimate hepatic extraction ratio (HER) and CYP450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
  • Density functional theory (DFT) : Calculate activation energies for oxidative N-dealkylation pathways (B3LYP/6-31G* basis set) to identify labile positions .

Q. How does the 5-chlorothiophene moiety influence electronic properties?

  • Hammett substituent constants : The electron-withdrawing Cl (σₚ = +0.23) reduces electron density on the thiophene ring, confirmed via UV-Vis spectroscopy (λₘₐₐ red-shift from 270 nm to 285 nm) .
  • Electrochemical profiling : Cyclic voltammetry in acetonitrile shows oxidation potential at +1.2 V vs. Ag/AgCl, correlating with stability under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine
Reactant of Route 2
[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine

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